H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 is a synthetic hexapeptide This compound is composed of a sequence of amino acids, each of which can exist in either the D- or L-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, DL-2-Naphthylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for DL-Tryptophan, DL-Phenylalanine, and DL-Lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this hexapeptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions.
Reduction: The peptide can be reduced to alter its conformation or to protect certain functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and chiral separation techniques.
Biology: Investigated for its potential role in modulating biological processes due to its chiral nature.
Medicine: Explored for its potential therapeutic effects, particularly in the context of growth hormone release.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 involves its interaction with specific molecular targets. For instance, it may bind to receptors on the surface of cells, triggering a cascade of intracellular events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2: can be compared to other similar hexapeptides, such as:
His-D-Trp-Ala-Trp-D-Phe-Lys-NH2: Known for its growth hormone-releasing properties.
H-DL-2-Naphthylalanine-DL-Cysteine(1)-DL-Tyrosine-DL-Tryptophan-DL-Lysine-DL-Valine-DL-Cysteine(1)-DL-Threonine-NH2: Used in the management of acromegaly and neuroendocrine tumors.
The uniqueness of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 lies in its specific sequence and the presence of both D- and L-forms of amino acids, which can impart distinct biological and chemical properties.
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIRCQWNYWCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.